molecular formula C16H17N3O5S B2769072 methyl 6-acetyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 946204-91-7

methyl 6-acetyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2769072
CAS No.: 946204-91-7
M. Wt: 363.39
InChI Key: VONVWQPCPMTWHW-UHFFFAOYSA-N
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Description

methyl 6-acetyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a thieno[2,3-c]pyridine core, and various carboxylate and amido functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-acetyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable thieno[2,3-c]pyridine precursor with an isoxazole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like copper(I) or ruthenium(II) for cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. This could include the use of continuous flow reactors and green chemistry principles to reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

methyl 6-acetyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of methyl 6-acetyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 6-acetyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 6-acetyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-8-6-11(24-18-8)14(21)17-15-13(16(22)23-3)10-4-5-19(9(2)20)7-12(10)25-15/h6H,4-5,7H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONVWQPCPMTWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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